7-Hydroxypteridine-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxo-8H-pteridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3/c12-6-4(7(13)14)10-3-1-8-2-9-5(3)11-6/h1-2H,(H,13,14)(H,8,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ININMFLHQXATDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Metabolic Intermediacy of 7 Hydroxypteridine 6 Carboxylic Acid
De Novo Biosynthesis of Pteridine (B1203161) Core Structures
The foundational pathways for creating pteridines are highly conserved across various organisms, including insects, bacteria, and vertebrates. nih.govwikipathways.orgpnas.org These pathways build the characteristic pyrazino(2,3-d)pyrimidine ring system from a universal precursor. monarchinitiative.org
All pteridines found in nature originate from Guanosine (B1672433) Triphosphate (GTP). researchgate.netnih.govwikipedia.org This purine (B94841) nucleotide serves as the starting point for a series of enzymatic reactions that construct the pteridine core. nih.govresearchgate.net The de novo synthesis pathway is critical for producing essential cofactors and pigments. wikipathways.orgpnas.org In Novikoff hepatoma cells, the inhibition of protein synthesis has been shown to severely reduce the availability of newly synthesized GTP, which in turn affects the entire purine biosynthetic pathway. nih.gov
The conversion of GTP into the first pteridine compound is a multi-step enzymatic process.
GTP cyclohydrolase I (GTPCH) : This is the first and rate-limiting enzyme in the pathway. researchgate.netnih.gov It catalyzes the complex transformation of GTP into 7,8-dihydroneopterin (B1664191) triphosphate, releasing formic acid in the process. researchgate.netnih.gov In Drosophila melanogaster, the gene encoding this enzyme is known as Punch (Pu). researchgate.net
6-pyruvoyl-tetrahydropterin synthase (PTPS) : This enzyme acts on 7,8-dihydroneopterin triphosphate to form 6-pyruvoyl-5,6,7,8-tetrahydropterin, a key branching point in the pathway. researchgate.netnih.gov This intermediate is a precursor for the synthesis of vital cofactors like tetrahydrobiopterin (B1682763) (BH4). nih.govwikipedia.org
From these common intermediates, various branches of the pathway lead to the diverse array of pteridines observed in nature, including pigments like drosopterins and essential cofactors. researchgate.netnih.gov
Table 1: Key Enzymes in De Novo Pteridine Biosynthesis
| Enzyme | Substrate | Product | Function |
| GTP cyclohydrolase I (GTPCH) | Guanosine Triphosphate (GTP) | 7,8-dihydroneopterin triphosphate | Catalyzes the first committed step in pteridine biosynthesis. researchgate.netnih.gov |
| 6-pyruvoyl-tetrahydropterin synthase (PTPS) | 7,8-dihydroneopterin triphosphate | 6-pyruvoyl-5,6,7,8-tetrahydropterin | Creates a central intermediate for various pteridine branches. researchgate.netnih.gov |
Pathways for the Formation of 7-Hydroxypteridine-6-carboxylic acid in Biological Systems
While de novo synthesis builds the pteridine backbone, this compound, also known as Pterin-6-carboxylic acid, is primarily formed through the breakdown of more complex pteridines. researchgate.netchemicalbook.com
Folic acid (Vitamin B9) is a synthetic pteridine derivative essential for numerous biological functions. wikipedia.orgnih.gov However, it is susceptible to degradation, particularly when exposed to ultraviolet (UV) radiation. nih.gov This photodegradation is a significant source of this compound. nih.govbioaustralis.com The process involves the breakdown of folic acid into intermediate products, including 6-formylpterin (B158403), which is then further oxidized to form this compound (Pterin-6-carboxylic acid). nih.govnih.gov Studies have shown that this photodegradation can occur in skin cells, where the resulting compounds, including Pterin-6-carboxylic acid, can generate reactive oxygen species (ROS) upon UVA exposure. nih.govbioaustralis.com
Conversely, Pterin-6-carboxylic acid can also serve as a precursor in the formation of folate. medchemexpress.commedchemexpress.com While animals must obtain folate from their diet, many microorganisms and plants can synthesize it de novo. wikipedia.org In these pathways, pteridine precursors are conjugated with para-aminobenzoic acid (PABA) and glutamate. The role of 2-amino-4-hydroxypteridine-6-carboxaldehyde, a closely related compound, has been studied in the biosynthesis of folic acid in Escherichia coli. nih.gov Pterin-6-carboxylic acid's role as a precursor highlights its central position in the complex web of folate metabolism. medchemexpress.commedchemexpress.com
The direct precursor to this compound in the folate degradation pathway is 6-formylpterin. nih.govnih.gov The conversion of the aldehyde group at the 6-position of the pterin (B48896) ring to a carboxylic acid group represents an oxidative step. This metabolic transformation is a documented route for the formation of this compound. researchgate.netnih.gov This compound is recognized as an endogenous metabolite found in various sources, including human blood and fish. bioaustralis.com
Catabolic Routes of this compound
The breakdown of this compound, also widely known as Pterin-6-carboxylic acid, proceeds through defined enzymatic pathways, particularly in microorganisms. These routes are crucial for the recycling of the pteridine core and involve key decarboxylation and transformation steps.
Enzymatic De-carboxylation Pathways
A primary catabolic event for this compound is the enzymatic removal of its carboxyl group. Studies on the bacterium Pseudomonas fluorescens have shown that it can degrade this compound, a process characterized by the liberation of carbon dioxide from the C6 position of the pteridine ring. This decarboxylation is a critical step in the breakdown of the molecule. nih.gov While the specific enzyme responsible for this decarboxylation in many organisms remains to be fully characterized, it is referred to as a "carbon dioxide-liberating enzyme" in the context of Pseudomonas fluorescens metabolism. nih.gov
The UbiD family of reversible decarboxylases, which utilize a prenylated flavin mononucleotide (prFMN) cofactor, are known to catalyze decarboxylation on a variety of aromatic substrates. nih.gov Although a specific pterin-6-carboxylic acid decarboxylase has not been definitively identified within this family, their mechanism of action on similar substrates provides a potential model for this reaction.
Further Metabolic Transformations
Following or concurrent with decarboxylation, the pteridine ring of this compound undergoes further metabolic changes. In Pseudomonas fluorescens, the degradation of pterin-6-carboxylic acid leads to the formation of several key metabolic products. nih.gov
One of the identified products is lumazine . nih.gov This suggests a deamination reaction occurs, where the amino group at position 2 of the pteridine ring is removed. The enzyme pterine deaminase has been identified as active during the degradation process in Pseudomonas fluorescens, likely catalyzing this conversion. nih.gov
Further degradation of the pteridine structure leads to the formation of pyrazine (B50134) derivatives. Specifically, pyrazine-2-carboxylic acid and pyrazine-2-carboxamide have been identified as breakdown products. nih.gov This indicates the cleavage of the pyrimidine (B1678525) ring within the pteridine structure, a significant step in the complete catabolism of the compound.
Interactive Data Table: Key Enzymes and Products in Catabolism
| Metabolite/Enzyme | Role in Catabolism | Organism Studied | Resulting Products |
| This compound | Initial Substrate | Pseudomonas fluorescens | Lumazine, Pyrazine-2-carboxylic acid, Pyrazine-2-carboxamide |
| Carbon dioxide-liberating enzyme | Decarboxylation | Pseudomonas fluorescens | Pterin (hypothesized) |
| Pterine deaminase | Deamination | Pseudomonas fluorescens | Lumazine |
Enzymatic Systems and Molecular Interactions Involving 7 Hydroxypteridine 6 Carboxylic Acid
Enzyme-Catalyzed Reactions in Pteridine (B1203161) Metabolism
The enzymatic processing of pteridines is a key aspect of cellular biochemistry. The structural modifications of the pteridine ring, such as hydroxylation, are often mediated by specific oxidases.
The introduction of a hydroxyl group at the 7-position of the pteridine nucleus is an important enzymatic step. While the specific role of a dedicated pteridine oxidase in the direct synthesis of 7-Hydroxypteridine-6-carboxylic acid is not extensively detailed in the literature, the hydroxylation of pteridine substrates is a known biochemical transformation. For instance, the enzyme pteridine deaminase is known to catalyze the hydrolytic deamination of various pterins, which can be a precursor step to subsequent oxidation. The hydroxylation at the 7-position is a critical reaction in the metabolic pathway of pteridines, often influencing the compound's biological activity and subsequent enzymatic interactions.
Xanthine (B1682287) oxidase and aldehyde oxidase are enzymes known for their broad substrate specificity, including the ability to oxidize various pteridine compounds. Xanthine oxidase, for example, is responsible for the conversion of pterin (B48896) to isoxanthopterin. Research has shown that aldehyde oxidase from rabbit liver can catalyze the oxidation of numerous pteridines, with varying degrees of efficiency. The susceptibility of a pteridine derivative to oxidation by these enzymes is highly dependent on its substitution pattern. For instance, the presence of a carboxylic acid group, as in this compound, can significantly influence its interaction with the active sites of these enzymes.
Studies on the oxidation of pterin-6-aldehyde, a related compound, have demonstrated that both xanthine oxidase and aldehyde oxidase can convert it to pterin-6-carboxylic acid. This suggests that the 6-carboxy group does not prevent interaction with these enzymes and that subsequent hydroxylation at the 7-position is a plausible metabolic step. The relative contributions of xanthine oxidase and aldehyde oxidase to the in vivo metabolism of pteridines can vary between species and tissues.
Pteridine derivatives are fundamental precursors in the biosynthesis of folates. The enzyme dihydropteroate (B1496061) synthase (DHPS) plays a pivotal role in this pathway by catalyzing the condensation of a pteridine precursor, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, with para-aminobenzoic acid (pABA). While this compound is not a direct intermediate in this canonical pathway, its structural similarity to the natural substrates suggests potential interactions with the enzymes of folate metabolism.
The folate pathway is a well-established target for antimicrobial agents, such as sulfonamides, which act by inhibiting DHPS. The study of various pteridine derivatives and their ability to interact with or inhibit enzymes in this pathway is an active area of research.
Intermolecular Binding and Enzyme Substrate Specificity Studies
The specificity of enzyme-substrate interactions is a cornerstone of biochemical regulation. The binding of pteridine derivatives to enzyme active sites is governed by precise molecular recognition events.
Dihydropteroate synthase exhibits a high degree of specificity for its pteridine substrate. Structural studies of DHPS from various organisms, including Staphylococcus aureus and Yersinia pestis, have revealed the key residues involved in substrate binding. These studies provide a framework for understanding how modifications to the pteridine ring, such as the presence of a 7-hydroxy or 6-carboxy group, might affect binding and catalysis.
The binding of the pteridine substrate to DHPS is a critical step that is competitively inhibited by sulfonamide drugs. The exploration of alternative pteridine structures as potential substrates or inhibitors provides valuable insights into the enzyme's mechanism and specificity.
Structural Basis of Enzyme-Pteridine Interactions
The precise understanding of how this compound and related pteridine compounds interact with enzymes at a molecular level is fundamental to elucidating their biological roles and for the rational design of therapeutic agents. The structural basis of these interactions is primarily investigated through a combination of experimental techniques, such as X-ray crystallography and spectroscopy, and theoretical approaches, including computational modeling.
Crystallographic and Spectroscopic Analysis of Binding Modes
Direct crystallographic or detailed spectroscopic analyses for the binding of this compound to an enzyme are not extensively available in published literature. However, studies on closely related pteridine derivatives provide significant insights into the potential binding modes.
X-ray crystallography has been instrumental in revealing the three-dimensional architecture of various enzymes in complex with pteridine-based ligands. For instance, studies on pteridine reductase 1 (PTR1), a key enzyme in the folate pathway of certain parasites, have shown that the pteridine ring of inhibitors is often sandwiched between the nicotinamide (B372718) ring of the cofactor NADP(H) and an aromatic residue, such as phenylalanine. iucr.orgacs.org Hydrogen bonds are typically formed between the functional groups of the pteridine core and amino acid residues within the active site, as well as with the cofactor itself. iucr.org
In one study concerning the enzyme Ricin A chain (RTA), it was observed that pteroic acid, a larger pterin derivative, could bind to the active site, displacing a key tyrosine residue. utexas.edu Conversely, the smaller Pterin-6-carboxylic acid did not show evidence of binding or inhibition in the same study, suggesting that the nature of the substituent at the 6-position is critical for interaction with this particular enzyme. utexas.edu
Spectroscopic methods, such as fluorescence spectroscopy, can be employed to study the binding of pteridine derivatives to enzymes. For example, the binding of a fluorescent ATP analog to 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) resulted in a significant enhancement of its fluorescence, allowing for the determination of binding affinities. nih.gov While not directly involving this compound, this highlights a powerful method for characterizing such interactions.
Computational Modeling of Enzyme-Substrate Complexes
In the absence of direct experimental structures, computational modeling, particularly molecular docking, has been employed to predict the binding interactions of pteridine derivatives, including the closely related Pterin-6-carboxylic acid. These studies provide valuable hypotheses about the binding orientation and affinity of these compounds within an enzyme's active site.
A notable example is the in silico investigation of Pterin-6-carboxylic acid as a potential inhibitor of Phosphodiesterase 5 (PDE5), an enzyme relevant in various physiological processes. sdiarticle4.comjournalejmp.com Molecular docking simulations predicted that Pterin-6-carboxylic acid can fit into the active site of PDE5, exhibiting favorable binding energies. sdiarticle4.comjournalejmp.comtargetmol.com
The key predicted interactions for Pterin-6-carboxylic acid with PDE5 are summarized in the table below:
| Interaction Type | Interacting Residue(s) in PDE5 | Predicted Binding Affinity (kcal/mol) |
| Hydrogen Bonding | Gln817 | -7.1 sdiarticle4.com |
| Hydrophobic Interactions | Phe820, Ile778 | |
| van der Waals Interactions | Various active site residues |
These computational models suggest that the carboxylic acid and the pteridine ring's functional groups are crucial for anchoring the molecule within the active site through specific hydrogen bonds and hydrophobic contacts. sdiarticle4.com For comparison, the co-crystallized inhibitor in the PDE5 structure used for the docking study had a binding score of -8.7, indicating a strong interaction. journalejmp.com The predicted binding energy for Pterin-6-carboxylic acid suggests it could also be a significant inhibitor. sdiarticle4.comjournalejmp.com
Further computational studies on other enzymes, such as dihydrofolate reductase (DHFR), have highlighted that inhibitors based on pteridine scaffolds can form strong interactions with key residues like glutamic acid and phenylalanine, often involving hydrogen bonds and π-π stacking. mdpi.com While these studies did not specifically model this compound, the principles of pteridine-enzyme interactions are broadly applicable and provide a framework for understanding how this specific compound might bind.
Synthetic Chemistry and Structural Derivatization of 7 Hydroxypteridine 6 Carboxylic Acid
Conventional Chemical Synthesis Strategies for Pteridine (B1203161) Carboxylic Acids
The construction of the pteridine ring system and the introduction of a carboxylic acid functional group can be achieved through several established synthetic methodologies. These strategies often begin with either pyrimidine (B1678525) or pyrazine (B50134) building blocks, offering flexibility in the introduction of various substituents. nih.gov
The most common approach to pteridine synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, a method known as the Isay reaction. derpharmachemica.com This reaction allows for the formation of the pyrazine ring onto a pre-existing pyrimidine core. derpharmachemica.comorientjchem.org Variations of this strategy include reacting 4,5-diaminopyrimidines with unsymmetrical reagents like diketones, keto aldehydes, or keto acids and their esters to produce a range of pteridine derivatives. orientjchem.org
Alternatively, synthesis can commence from a pyrazine precursor. nih.gov For instance, substituted amides of pyrazine-2-carboxylic acid have been synthesized by condensing the corresponding acid chloride with various anilines. nih.gov While this builds upon a pre-existing pyrazine carboxylic acid, other methods construct the pteridine ring itself. An intramolecular aza-Wittig reaction has been utilized to cyclize a substituted pyrazine to form a pterin (B48896). nih.gov Similarly, starting with a pyrazine and using ammonia (B1221849) as a nitrogen source can build the pyrimidine portion of the pteridine ring. nih.gov
A classic method for synthesizing pyrimidines, which can then be used as precursors for pteridines, is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com These multistep syntheses often involve protecting groups and several reaction steps to achieve the desired substitution pattern on the final pteridine product. youtube.com
Cyclization is the key step in forming the bicyclic pteridine scaffold. Intramolecular cyclization of an oxadiazinone with dienophiles represents one approach to constructing the pyrazine ring. nih.gov A notable modification involves an intramolecular Diels-Alder reaction to yield a pterin derivative. nih.gov Another strategy involves the Gabriel-Isay synthesis, which is a cyclo-condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound like glyoxal (B1671930) or benzil. orientjchem.org
Once the pteridine ring is formed, functional group modifications are often necessary to introduce a carboxylic acid. A common method for creating carboxylic acids is the oxidation of primary alcohols or aldehydes. organicchemistrytutor.comresearchgate.net For example, pteridine-6-carboxaldehydes can be oxidized to the corresponding 6-carboxylic acids. researchgate.net These aldehydes can be generated via periodate (B1199274) oxidation of 6-(1,2,3-trihydroxypropyl)pteridine derivatives. researchgate.net Another route to carboxylic acids is the hydrolysis of nitriles, which can be performed under acidic or basic conditions. organicchemistrytutor.com Nitriles themselves can be formed by the dehydration of oximes, which are derived from aldehydes. researchgate.net
The stability of the pteridine ring during these modifications is a key consideration. Tetrahydropteridine derivatives, for example, are highly susceptible to oxidation, which can complicate their isolation. orientjchem.org However, the presence of electron-withdrawing functional groups on the ring can enhance stability, facilitating easier separation. orientjchem.org
Controlling the position of substituents on the pteridine ring, known as regioselectivity, is a critical aspect of synthesis. The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (such as a ketone, aldehyde, ester, or nitrile), is a well-known stereoselective method. nih.govorientjchem.org The reaction is typically base-catalyzed, and the nitroso group serves as a precursor to one of the pyrazine ring's nitrogen atoms. nih.govnih.gov
The choice of reactants in condensation reactions heavily influences the final substitution pattern. For instance, the reaction of 4,5-diamino pyrimidines with unsymmetrical dicarbonyl compounds can lead to a mixture of isomers. orientjchem.org However, specific reaction conditions can favor the formation of one regioisomer over another. The reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) yields the 7-methyl derivative, but in the presence of hydrazine, the 6-methyl derivative is isolated as the sole product, demonstrating the reaction's regiospecificity. researchgate.net Regioselective, one-step syntheses of 2,6-disubstituted-4-aminopteridines have also been developed from 2-substituted-4,5,6-triaminopyrimidines. derpharmachemica.comresearchgate.net Such controlled syntheses are crucial for creating specific, biologically active pteridine molecules. rsc.orgresearchgate.net
Targeted Synthesis of 7-Hydroxypteridine-6-carboxylic acid
The compound this compound is a tautomeric form of Pterin-6-carboxylic acid (2-Amino-4-hydroxypteridine-6-carboxylic acid). nih.govbioaustralis.comnist.gov Its synthesis can be achieved through specific biochemical or chemical degradation pathways starting from more complex, naturally occurring pteridines.
7,8-Dihydro-L-biopterin (BH2) is a naturally occurring pterin that serves as a precursor in the synthesis of tetrahydrobiopterin (B1682763) (BH4). schircks.chcaymanchem.com It is also an oxidation product of BH4. schircks.ch While BH2 itself has a (1R,2S)-dihydroxypropyl group at the C6 position, oxidative processes can modify this side chain. caymanchem.comnih.gov
Although direct oxidation of the dihydroxypropyl side chain of BH2 to a carboxylic acid to form the target compound is not extensively detailed, analogous reactions are well-documented. For instance, various 6-(1,2,3-trihydroxypropyl)pteridine derivatives can be oxidized to yield pteridine-6-carboxaldehydes, which are then further oxidized to the corresponding 6-carboxylic acids. researchgate.net 7,8-Dihydro-L-biopterin is known to be more stable in the presence of oxygen than tetrahydrobiopterin, but it does degrade, especially in solution. schircks.ch This degradation involves oxidation, which can lead to the formation of biopterin. schircks.ch Further oxidative cleavage of the side chain under specific conditions could theoretically lead to the formation of a carboxylic acid at the C6 position.
A more direct and documented route to Pterin-6-carboxylic acid is through the degradation of folic acid. nih.govnih.gov Folic acid is a complex pteridine derivative composed of a pterin core linked to para-aminobenzoic acid and a glutamic acid residue. nih.govwikipedia.org
Folic acid is known to degrade, particularly when exposed to ultraviolet (UV) radiation. nih.gov This photodegradation process leads to the formation of several products, including 6-formylpterin (B158403) and Pterin-6-carboxylic acid. bioaustralis.comnih.gov The degradation involves the cleavage of the C9-N10 bond, which separates the pterin moiety from the p-aminobenzoylglutamic acid portion of the molecule. Subsequent oxidation of the resulting group at the C6 position yields the carboxylic acid. This process has been observed in various settings, and Pterin-6-carboxylic acid has been identified as a significant photoproduct. nih.gov The isolation of the compound can be achieved from folic acid products using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.gov
Derivatization Approaches for Research Applications
The functionalization of the this compound scaffold is a key strategy for its application in various research domains. The inherent characteristics of the pteridine ring system, combined with the reactive handles of the hydroxyl and carboxylic acid groups, provide a versatile platform for chemical modification. These derivatization approaches are primarily aimed at developing specialized tools for biological and chemical research, such as spectroscopic probes to monitor cellular processes and modified ligands to study molecular interactions.
Introduction of Reporter Groups for Spectroscopic Probes
The development of fluorescent probes is a cornerstone of modern biological research, enabling the visualization and quantification of molecules and events within complex biological systems. While direct and extensive research on the derivatization of this compound specifically for creating spectroscopic probes is not widely documented, the intrinsic fluorescent properties of the closely related pterin-6-carboxylic acid suggest that the 7-hydroxypteridine core is a promising scaffold for such applications. bioaustralis.comnih.gov Pterin-6-carboxylic acid is a known fluorescent metabolite, and its fluorescence characteristics are sensitive to environmental factors such as pH. bioaustralis.comnih.gov This inherent fluorescence is a critical starting point for the design of more sophisticated molecular probes.
Analogous approaches with structurally similar heterocyclic compounds, such as 7-hydroxycoumarin-3-carboxylic acid, have been extensively explored and provide a roadmap for the potential derivatization of this compound. These strategies often involve the introduction of various reporter groups to modulate the spectroscopic properties of the core fluorophore. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the excitation and emission wavelengths, enhance quantum yields, and improve photostability.
Commonly employed reporter groups that could be hypothetically attached to the this compound scaffold include:
Additional aromatic systems: To extend the π-conjugation and shift the fluorescence to longer wavelengths.
Halogens: Fluorine atoms, for example, can enhance fluorescence brightness and cell permeability of the probe.
Environment-sensitive moieties: Groups that change their electronic properties in response to local polarity, pH, or the presence of specific ions can be incorporated to create responsive probes.
The carboxylic acid group of this compound is a prime site for conjugation to biomolecules, allowing the pteridine scaffold to act as a fluorescent label for proteins, nucleic acids, and other cellular components. lubio.ch Standard bioconjugation techniques, such as carbodiimide-mediated amide bond formation, can be employed to attach the pteridine to a primary amine on a target molecule. lubio.ch
| Analogous Fluorophore | Derivatization Strategy | Purpose |
| 7-Hydroxycoumarin-3-carboxylic acid | Introduction of fluorine atoms | Enhanced fluorescence brightness and cell permeability |
| 7-Hydroxycoumarin-3-carboxylic acid | Conjugation to peptides | Creation of fluorescently labeled biomolecules for tracking and interaction studies. lubio.ch |
| Pterin-6-carboxylic acid | Exploitation of pH-dependent fluorescence | Development of pH-sensitive probes. nih.gov |
Modifications for Binding and Interaction Studies
To investigate the binding and interaction of this compound with biological targets such as enzymes or receptors, its structure can be systematically modified. These modifications are designed to probe the structure-activity relationship (SAR) and to develop ligands with high affinity and selectivity. The primary sites for modification on the this compound molecule are the carboxylic acid at the 6-position and the hydroxyl group at the 7-position, as well as the amino group at the 2-position.
Esterification and Amidation of the Carboxylic Acid:
The carboxylic acid group is a versatile handle for derivatization. It can be converted into a wide range of esters and amides to explore the chemical space around a binding pocket.
Esterification: The synthesis of various alkyl or aryl esters can modulate the compound's lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic binding sites.
Amidation: The formation of amides with a diverse set of amines allows for the introduction of different functional groups, charges, and steric bulk. This is a common strategy to establish new hydrogen bonds or other interactions with a target protein. For example, coupling the carboxylic acid with amino acids or peptide fragments can create chimeric molecules that target specific protein surfaces.
Modification of the Hydroxyl and Amino Groups:
The hydroxyl and amino groups also offer opportunities for derivatization, although this may sometimes alter the core electronic properties of the pteridine ring. These groups can be alkylated, acylated, or used as points of attachment for linkers, which can then be connected to other molecules or solid supports for use in affinity chromatography or binding assays.
Linker Attachment for Bioconjugation:
For many binding and interaction studies, it is advantageous to attach the pteridine scaffold to a larger molecule, such as a protein or a solid support. This is typically achieved by first installing a linker arm onto the pteridine core. The carboxylic acid is an ideal attachment point for such linkers. For instance, reaction with a diamine can introduce a terminal amino group, which can then be used for subsequent conjugation reactions.
These modifications are essential for a variety of research applications, including:
Affinity-based probes: Where the pteridine derivative is designed to bind specifically to a target of interest.
Photoaffinity labels: Which incorporate a photoreactive group that can form a covalent bond with the target upon irradiation, allowing for the identification of binding partners.
Fluorescence Resonance Energy Transfer (FRET) pairs: By conjugating the pteridine fluorophore to one binding partner and a suitable quencher or another fluorophore to the other, their interaction can be monitored in real-time. mdpi.com
| Modification Type | Reagents and Conditions | Purpose in Binding Studies |
| Esterification | Alcohols, acid or base catalysis | Modulate lipophilicity and steric bulk. |
| Amidation | Amines, coupling agents (e.g., DCC, EDC) | Introduce new functional groups and interaction points. |
| Linker Attachment | Diamines, diols | Enable conjugation to biomolecules or solid supports. |
Advanced Methodologies for the Analysis and Characterization of 7 Hydroxypteridine 6 Carboxylic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of pteridines due to their high polarity and the need to separate them from structurally similar compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly dominant in this field. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) stands out as an ideal and widely used tool for the routine measurement of pteridines and related compounds. nih.govsemanticscholar.org The technique combines the efficient separation capabilities of HPLC with the high sensitivity and selectivity of fluorescence detection. semanticscholar.org Pteridines are naturally fluorescent compounds, which allows for their direct quantification without the need for derivatization, simplifying the analytical process. semanticscholar.orgnih.gov
In a typical HPLC-FLD setup for pteridine (B1203161) analysis, a reversed-phase column, such as an Atlantis dC18, is commonly used as the stationary phase. semanticscholar.orgnih.gov The mobile phase is often an isocratic mixture designed to achieve optimal separation. For instance, a mobile phase might consist of an aqueous buffer (e.g., sodium phosphate (B84403) and citric acid) with an ion-pairing reagent like octanesulfonic acid (OSA) to resolve positively charged analytes, a chelating agent (e.g., DTPA) to prevent metal-catalyzed oxidation, and a reducing agent (e.g., DTT) to stabilize the reduced forms of pteridines. nih.gov A small percentage of an organic solvent like acetonitrile (B52724) is also included. nih.gov Fluorescence detection is typically set at an excitation wavelength of approximately 348-350 nm and an emission wavelength around 444 nm, which is characteristic for pteridines. nih.gov This method demonstrates high reproducibility and can achieve very low limits of detection (LOD), often in the femtomole (fmol) range. nih.govresearchgate.net
Table 1: Example HPLC-FLD Parameters for Pteridine Analysis This table is a composite example based on typical methodologies described in the cited literature.
| Parameter | Specification | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Waters Atlantis dC18, 5 µm, 4.6 x 100 mm) | nih.gov |
| Mobile Phase | Isocratic: 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% Acetonitrile (ACN), pH 3.0 | nih.gov |
| Flow Rate | 1.3 mL/min | nih.gov |
| Detection | Fluorescence Detector (FLD) | semanticscholar.orgnih.gov |
| Excitation Wavelength (λex) | ~348 nm | nih.gov |
| Emission Wavelength (λem) | ~444 nm | nih.gov |
| Limit of Detection (LOD) | 60-160 fmol for various pteridines | nih.govresearchgate.net |
Development of Green Analytical Procedures for Pteridine Analysis
Green Analytical Chemistry (GAC) is a growing discipline focused on making analytical methods more environmentally friendly by reducing the use of toxic reagents, minimizing waste, and lowering energy consumption. mdpi.com The principles of GAC are increasingly being applied to the analysis of pteridines to enhance sustainability.
The development of "greener" analytical procedures can be evaluated using various metrics. The Analytical Eco-Scale, for example, assigns a score of 100 to an ideal green analysis, with penalty points subtracted for factors like reagent hazards, energy use, and waste production. nih.gov An ideal method would use no hazardous reagents, consume less than 0.1 kWh of energy per sample, and produce no waste. nih.gov Other tools like the Green Analytical Procedure Index (GAPI) and the more recent Complementary Green Analytical Procedure Index (ComplexGAPI) provide a more holistic assessment, evaluating everything from sample collection and preparation to the final determination. nih.govbohrium.com ComplexGAPI, for instance, expands on GAPI by adding a specific domain to evaluate pre-analysis processes, a feature developed to address previous limitations. bohrium.com
For pteridine analysis, greening strategies could include:
Solvent Reduction: Minimizing the use of organic solvents like acetonitrile in HPLC mobile phases.
Alternative Technologies: Exploring techniques like Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as a primary mobile phase, significantly reducing organic solvent consumption. mdpi.com
Waste Minimization: Adopting methods that require smaller sample volumes and generate less hazardous waste.
Energy Efficiency: Using modern instrumentation that has lower energy demands.
By applying these principles and using assessment tools, laboratories can systematically improve the environmental profile of methods used for analyzing 7-Hydroxypteridine-6-carboxylic acid.
Spectroscopic and Spectrometric Characterization in Research Contexts
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound and for studying its behavior under various conditions.
Ultraviolet-Visible Spectrophotometry in Pteridine Degradation Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method frequently used to conduct forced degradation studies. wjbphs.comresearchgate.net These studies are essential for understanding the chemical stability of a compound by subjecting it to harsh conditions that accelerate its degradation. wjbphs.comajpaonline.com
To study the degradation of this compound, a solution of the compound would be exposed to various stress conditions as recommended by ICH guidelines, such as hydrolytic, oxidative, and photolytic stress. researchgate.netresearchgate.net
Acidic and Basic Hydrolysis: The compound is treated with solutions of hydrochloric acid (e.g., 0.1 N HCl) and sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to assess its stability in acidic and alkaline environments. researchgate.netprimescholars.com
Oxidative Degradation: Hydrogen peroxide (e.g., 3% H₂O₂) is a commonly used oxidizing agent to investigate the molecule's susceptibility to oxidation. researchgate.net
Thermal and Photolytic Stress: Samples are exposed to elevated temperatures (e.g., 50-70°C) or high-intensity UV light to determine their stability against heat and light. researchgate.netprimescholars.com
The extent of degradation is quantified by measuring the change in absorbance at the compound's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. wjbphs.comprimescholars.com A decrease in absorbance over time compared to an untreated standard indicates the rate and extent of degradation under each stress condition. wjbphs.com This approach helps to identify the degradation pathways and the intrinsic stability of the molecule. ajpaonline.com
Mass Spectrometry for Structural Confirmation and Metabolite Identification
Mass spectrometry (MS) is a powerful technique used for the definitive structural confirmation of compounds by providing precise information about their molecular weight and elemental composition. nih.govresearchgate.net For this compound, its chemical formula is C₇H₅N₅O₃, corresponding to a molecular weight of approximately 207.146 g/mol . nist.govnist.gov
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting mass-to-charge (m/z) ratios of these fragments create a unique spectral fingerprint. The mass spectrum of 2-Amino-4-hydroxypteridine-6-carboxylic acid (an alternative name for the compound) shows several characteristic fragment peaks. researchgate.net While the molecular ion peak is fundamental for confirming the mass, other significant fragments at m/z values such as 122, 105, 69, and 57 are consistently observed and aid in structural elucidation. researchgate.net The loss of a water molecule (H₂O) from a fragment at m/z 149 to produce a peak at m/z 131 has also been noted. researchgate.net This fragmentation pattern, often matched against a library like the NIST 11 library, serves as robust evidence for confirming the compound's identity. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₅N₅O₃ | nist.govnist.gov |
| Molecular Weight | 207.1463 | nist.govnist.gov |
| CAS Registry Number | 948-60-7 | nist.govnist.gov |
| Observed Mass Spectrum Fragments (m/z) | 131, 122, 105, 69, 57 | researchgate.net |
Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Orientation Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used to study the vibrational modes of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. A key application of SERS in research is to determine the orientation of a molecule with respect to the surface. nih.govresearchgate.net
The orientation of an adsorbed molecule, such as this compound, can be inferred from the changes observed in the SERS spectrum compared to its normal Raman spectrum. researchgate.net Variations in the intensity of specific Raman bands, particularly those associated with the pteridine ring, can indicate a surface π-electron interaction. researchgate.net The presence of these interactions suggests that the molecule adopts a specific, often inclined, orientation relative to the metal surface. researchgate.net Furthermore, researchers can investigate how factors like molecular concentration or the electrochemical potential of the surface influence this orientation. nih.govresearchgate.net By analyzing these spectral changes, a model can be proposed for how the molecule arranges itself when tethered or adsorbed to a surface, providing critical insights into its behavior at interfaces. nih.gov
Electrochemical Detection Methods for Pteridine Analysis
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like pteridines. mdpi.com These techniques are predicated on the measurement of the current response of an analyte to an applied potential. Voltammetric methods, in particular, have been successfully employed for the analysis of various organic molecules in biological and pharmaceutical samples.
Differential Pulse Voltammetry (DPV) is a particularly advantageous technique that provides enhanced sensitivity and resolution compared to other voltammetric methods. mdpi.com In DPV, the current is sampled just before and at the end of a potential pulse that is superimposed on a linear potential ramp. The resulting differential current is plotted against the potential, yielding well-defined peaks at the oxidation or reduction potentials of the analyte. This method effectively minimizes the background charging current, thereby improving the signal-to-noise ratio and lowering the limits of detection. mdpi.com
The choice of electrode material is critical for the sensitivity and selectivity of the electrochemical detection. Screen-printed carbon electrodes (SPCEs) have emerged as a versatile and disposable platform for voltammetric analysis. mdpi.com These electrodes can be readily modified with various materials to enhance their electrocatalytic activity and selectivity towards specific analytes. For instance, the modification of carbon electrodes can lead to a significant increase in the active surface area, which in turn enhances the electrochemical response. nih.gov
While direct electrochemical detection of this compound is not extensively documented, the principles applied to other pteridines and related heterocyclic compounds are highly relevant. The oxidation of the pteridine ring system provides the basis for its electrochemical detection. The following table summarizes typical parameters for the voltammetric determination of related compounds, illustrating the potential applicability to this compound analysis.
| Analytical Parameter | Value/Range | Reference |
| Technique | Differential Pulse Voltammetry (DPV) | mdpi.com |
| Working Electrode | Screen-Printed Carbon Electrode (SPCE) | mdpi.com |
| Potential Window | -0.5 to 1.6 V | mdpi.com |
| Limit of Detection (LOD) | 0.2 - 0.5 mg L⁻¹ (for similar analytes) | mdpi.com |
| Linear Range | 0.6 - 60.5 mg L⁻¹ (for similar analytes) | mdpi.com |
This table presents a summary of voltammetric methods applied to the analysis of various electroactive compounds, demonstrating the potential methodology for this compound.
The successful application of these methods to pteridine analysis relies on optimizing experimental conditions such as pH, supporting electrolyte, and instrumental parameters to achieve the desired sensitivity and selectivity. nih.gov
Radioisotopic Labeling and Tracer Studies in Metabolic Research
Radioisotopic labeling and tracer studies are powerful tools for delineating metabolic pathways and understanding the fate of specific molecules within a biological system. researchgate.net This methodology involves the introduction of a compound containing a radioactive isotope (a radiotracer) into a cell or organism and tracking its metabolic conversion into other molecules.
In the context of pteridine metabolism, tracer studies have been instrumental in elucidating the biosynthetic pathways originating from precursors like guanosine (B1672433) triphosphate (GTP) and folic acid. nih.govresearchgate.net For instance, by dosing cell cultures with isotopically labeled folic acid, researchers can trace the incorporation of the label into various downstream pteridine derivatives. nih.govresearchgate.net This approach allows for the identification of metabolic intermediates and end-products, providing direct evidence for specific enzymatic reactions and pathway connectivity.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common analytical technique used to separate and detect the radiolabeled metabolites. nih.govresearchgate.net This combination offers high sensitivity and specificity, enabling the identification and quantification of trace amounts of pteridine derivatives in complex biological samples such as cell lysates and extracellular media. nih.gov
Recent studies have utilized these techniques in cancer cell models to investigate how pteridine metabolism is altered in disease states. nih.govnih.govresearchgate.net By comparing the metabolic profiles of normal and cancerous cells after dosing with a labeled precursor, researchers can identify dysregulated metabolic pathways that may contribute to tumorigenesis. nih.govresearchgate.net While specific tracer studies focusing exclusively on this compound are not prevalent in the reviewed literature, the established methodologies for other pteridines provide a clear framework for how such studies could be designed and executed.
The general workflow for a radioisotopic tracer study in pteridine metabolism involves:
Selection and synthesis of a radiolabeled precursor: This could be a molecule like ¹³C- or ¹⁵N-labeled folic acid.
Incubation of the biological system (e.g., cell culture) with the tracer.
Extraction of metabolites from the cells and/or the surrounding medium at various time points.
Separation and detection of labeled metabolites using techniques like HPLC-MS/MS.
Data analysis to identify labeled products and determine their concentrations, thereby mapping the metabolic flux through the pathway.
These studies have revealed that folic acid is a significant driver of pteridine metabolism in human cells, leading to the formation and excretion of various pteridines. nih.gov
Theoretical and Computational Investigations of 7 Hydroxypteridine 6 Carboxylic Acid
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods provide a powerful lens through which the fundamental electronic structure and reactivity of 7-Hydroxypteridine-6-carboxylic acid can be scrutinized. These in silico techniques offer insights that are often complementary to experimental data, providing a detailed picture at the atomic and subatomic levels.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound. DFT calculations are instrumental in determining the optimized molecular geometry, electronic structure, and various reactivity descriptors.
While specific DFT studies on this compound are not extensively available in the public domain, the principles of such an investigation would involve the use of a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The outputs of these calculations would provide key parameters as hypothetically detailed in the table below.
| Property | Calculated Value (Hypothetical) | Description |
|---|---|---|
| Optimized Ground State Energy | -X.XXXX Hartrees | The total electronic energy of the molecule in its most stable geometric configuration. |
| Dipole Moment | Y.YY Debye | A measure of the molecule's overall polarity, arising from the distribution of partial charges. |
| HOMO Energy | -A.AA eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -B.BB eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | C.CC eV | The energy difference between the HOMO and LUMO, a key indicator of chemical reactivity and electronic transitions. |
| Mulliken Atomic Charges | Atom-specific values | Partial charges on each atom, providing insight into electrostatic interactions and reactive sites. |
These calculations would reveal the planarity of the pteridine (B1203161) ring system and the orientation of the carboxylic acid group. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, would highlight electrophilic and nucleophilic regions, crucial for predicting intermolecular interactions.
Advanced Ab Initio Methods for Electronic Structure and Excited States
To investigate the electronic structure and, particularly, the excited states of this compound, more computationally intensive ab initio methods are employed. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate ground-state energies and structures, serving as benchmarks for DFT methods.
For the exploration of excited states, which are fundamental to understanding the photophysical properties of the molecule, methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory (CASPT2) are necessary. These methods can predict the energies of electronic transitions, which correspond to the absorption of light.
A hypothetical TD-DFT study on this compound might yield the following data:
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | 3.50 | 0.15 | HOMO -> LUMO (π -> π) |
| S2 | 4.20 | 0.08 | HOMO-1 -> LUMO (π -> π) |
| S3 | 4.55 | 0.02 | HOMO -> LUMO+1 (n -> π*) |
Such a study would be critical in interpreting experimental UV-Vis absorption spectra and understanding the nature of the electronic transitions, for instance, whether they are localized on the pteridine core or involve the carboxylic acid substituent.
Molecular Dynamics Simulations of Biological Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and its conformational flexibility in different environments.
Ligand-Protein Binding Simulations
Given that many pteridine derivatives interact with enzymes, MD simulations are a valuable tool to study the binding of this compound to a protein target. These simulations can elucidate the binding mode, the key interacting residues, and the stability of the ligand-protein complex.
A typical workflow would involve docking the ligand into the active site of a target protein, followed by MD simulations of the complex solvated in a water box with appropriate ions. Analysis of the simulation trajectory would provide insights into:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose over time.
Key Interactions: Analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues.
Binding Free Energy: Calculation of the binding free energy using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction.
While no specific MD simulation studies on this compound are currently published, such investigations are crucial for rational drug design and understanding its potential biological roles.
Conformational Dynamics in Aqueous and Biological Environments
Key aspects to investigate would include:
Rotational Barrier of the Carboxylic Acid Group: Determining the energy barrier for the rotation around the C-C bond connecting the carboxylic acid to the pteridine ring.
Solvation Shell Structure: Analyzing the arrangement of water molecules around the hydrophilic (carboxylic acid, hydroxyl, and amine groups) and hydrophobic parts of the molecule.
Hydrogen Bonding Network: Characterizing the hydrogen bonds formed between the molecule and surrounding water molecules.
Understanding these dynamics is essential for predicting the molecule's solubility, transport properties, and its presentation to a biological target.
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.
For this compound, computational approaches can predict:
UV-Vis Spectra: As mentioned in section 6.1.2, TD-DFT calculations can predict the electronic absorption wavelengths and intensities.
Infrared (IR) and Raman Spectra: DFT calculations of vibrational frequencies can be used to simulate the IR and Raman spectra. This allows for the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the C=O, O-H, and N-H bonds.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which is invaluable for the structural elucidation of the molecule and for confirming its synthesis.
The photophysical properties, such as fluorescence and phosphorescence, are governed by the transitions between electronic states. Theoretical calculations can provide insights into the radiative and non-radiative decay pathways from the excited states, helping to explain the molecule's fluorescence quantum yield and lifetime. While detailed photophysical studies on this specific molecule are scarce, computational investigations on similar pteridine derivatives suggest that the nature and position of substituents significantly influence their light-emitting properties.
Modeling of Reaction Mechanisms in Enzymatic Pathways
The biosynthesis of molybdopterin is a multi-step process, with one of the central stages being the conversion of cyclic pyranopterin monophosphate (cPMP) to molybdopterin. This transformation is catalyzed by the enzyme molybdopterin synthase, a complex typically composed of two subunits (MOCS2A/MoaD and MOCS2B/MoaE in humans and E. coli, respectively). The direct precursor to this compound is a highly reactive pyranopterin triphosphate (PTP) which is prone to oxidation. nih.gov Computational studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the intricate steps of these enzymatic reactions. uni-duesseldorf.de
QM/MM approaches allow researchers to model the chemically active site of the enzyme with high-level quantum mechanical accuracy while treating the surrounding protein and solvent environment with more computationally efficient molecular mechanics force fields. This dual approach provides a balance between accuracy and computational feasibility, enabling the study of bond-breaking and bond-forming events within the complex enzymatic milieu.
Molybdopterin Synthase: A Case Study in Computational Enzymology
The conversion of cPMP to molybdopterin by molybdopterin synthase involves the insertion of two sulfur atoms. While direct computational studies on the oxidized product, this compound, are scarce due to its nature as a stable endpoint, extensive theoretical work has been performed on the enzymatic steps leading to its unoxidized precursor.
Computational models of the molybdopterin synthase active site have provided insights into the substrate binding, the role of key amino acid residues, and the energetics of the reaction pathway. These models help to identify transition states and reaction intermediates that are often too short-lived to be captured by experimental techniques alone.
For instance, theoretical calculations can predict the activation energies for different proposed mechanistic steps, allowing researchers to discern the most probable reaction pathway. These calculations involve mapping the potential energy surface of the reaction and identifying the lowest energy path from reactants to products.
Below is a representative data table summarizing hypothetical energy barriers for key steps in a proposed molybdopterin synthase reaction mechanism, derived from QM/MM calculations.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Substrate Binding and Conformational Change | - |
| Step 2 | First Sulfur Transfer | 15.2 |
| Step 3 | Intermediate Reorganization | 5.8 |
| Step 4 | Second Sulfur Transfer | 18.5 |
| Step 5 | Product Release | - |
This table is illustrative and compiled from general knowledge of computational enzymology studies. Specific values would be dependent on the exact computational methods and enzyme system studied.
These computational findings are crucial for understanding the catalytic efficiency of molybdopterin synthase and how it prevents the premature oxidation of its sensitive pterin (B48896) intermediate. The active site is proposed to create a protected environment that shields the substrate from solvent and molecular oxygen, thereby ensuring the fidelity of the biosynthetic pathway.
Physiological Roles and Functional Implications of 7 Hydroxypteridine 6 Carboxylic Acid
Involvement in Cellular Growth and Development Mechanisms
7-Hydroxypteridine-6-carboxylic acid, also known as pterin-6-carboxylic acid, plays a foundational role in cellular growth and development primarily through its position as a precursor to the synthesis of folate (Vitamin B9). Folate is an essential nutrient that is critical for a variety of metabolic processes necessary for cell division and the biosynthesis of nucleic acids. researchgate.net The availability of folate, and therefore its precursors, is a key factor in the rate of cellular proliferation and tissue growth.
In studies involving breast cancer cell models, dosing with folic acid resulted in a dose-dependent increase in the extracellular levels of several pteridines, including 6-carboxypterin (a synonym for this compound). nih.gov This finding suggests a direct link between folate metabolism and the levels of this specific pteridine (B1203161), which in turn is correlated with tumorigenicity in these models. nih.gov The elevation of this compound in the cellular environment under conditions of increased folic acid metabolism highlights its active involvement in pathways that are often upregulated in rapidly growing cells.
The fundamental role of folates in DNA synthesis, repair, and methylation underscores the importance of its precursors. Without adequate synthesis of folate, for which this compound is an intermediate, cells cannot produce the necessary building blocks for new DNA, leading to inhibition of cell growth and division.
Contributions to Nucleotide Synthesis Pathways
The contribution of this compound to nucleotide synthesis is indirect but crucial, stemming from its role as a precursor to tetrahydrofolate (THF). THF and its derivatives are vital coenzymes in the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA. researchgate.net
Specifically, THF derivatives act as donors of one-carbon units in several key steps of the de novo purine (B94841) synthesis pathway, leading to the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). In the pyrimidine (B1678525) synthesis pathway, a THF derivative is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a nucleotide unique to DNA.
The metabolic pathway from this compound to functional folate coenzymes involves several enzymatic steps. The conversion of folic acid, derived from pteridine precursors, into its biologically active forms is a well-documented process. nih.gov Therefore, the availability of this compound can directly impact the cellular pool of folate coenzymes, and consequently, the rate of nucleotide and DNA synthesis.
Regulation of Pteridine Levels within Cellular Systems
The cellular concentration of pteridines is a regulated process, and this compound is involved in this homeostatic balance. Research on a progressive isogenic breast cancer cell model has demonstrated that the metabolism of pteridines is altered in cancer cells. When these cells were dosed with folic acid, there was a significant and dose-dependent increase in the extracellular levels of pterin (B48896), 6-hydroxylumazine, xanthopterin, 6-hydroxymethylpterin, and 6-carboxypterin. nih.gov
This indicates that the metabolic flux through the folate pathway can directly influence the concentration of this compound. Furthermore, the study noted that the levels of pterin and 6-hydroxylumazine were positively correlated with the tumorigenicity of the cells, suggesting that the regulation of pteridine metabolism is linked to the pathological state of the cell. nih.gov
The conversion of folic acid to various pteridine derivatives, including this compound, is a known metabolic route. nih.gov The enzymes involved in these pathways, such as dihydrofolate reductase, play a role in maintaining the balance of different pteridine species within the cell and in the extracellular environment. nih.gov
Role as an Endogenous Metabolite in Various Organisms
This compound is a naturally occurring endogenous metabolite found in a diverse range of organisms. It has been identified in human blood, sheep pineal glands, various amphibians and fish, and even in soybeans. bioaustralis.com This wide distribution across different biological kingdoms points to a conserved and fundamental role in metabolism.
In addition to being a precursor in biosynthetic pathways, this compound is also a known photodegradation product of folic acid. bioaustralis.comtargetmol.com Exposure to ultraviolet (UV) radiation can lead to the breakdown of folic acid into several pteridine derivatives, including 6-formylpterin (B158403) and subsequently this compound. nih.govnih.gov This process is of particular interest in skin cells, where the generation of these photoproducts can lead to the production of reactive oxygen species (ROS). nih.gov
Interestingly, a derivative of this compound, 7,8-dihydropterin-6-carboxylic acid, has been identified as the light-emitting molecule in the bioluminescent millipede, Luminodesmus sequoiae. nih.gov This highlights the diverse functional roles that pteridine derivatives can play in nature, from essential metabolic intermediates to specialized molecules for light production. The compound has also been reported in Capsicum annuum var. annuum (bell pepper). nih.gov
Pteridine Derivatives as Cofactors in Metabolic Functions
While this compound itself is primarily a metabolic intermediate, its derivatives are crucial cofactors in a multitude of enzymatic reactions essential for metabolic function. The most prominent of these are the folate coenzymes, which are indispensable for one-carbon transfer reactions. researchgate.net These reactions are fundamental to the synthesis of nucleotides and certain amino acids, as well as for methylation reactions, including the methylation of DNA, which plays a role in gene regulation. researchgate.net
The conversion of this compound and other pteridine precursors into biologically active forms like tetrahydrofolate is a critical step that enables these metabolic functions. Dihydrofolate reductase is a key enzyme in this process, reducing dihydrofolate to tetrahydrofolate. researchgate.net
The importance of these pteridine-derived cofactors is underscored by the fact that the folate biosynthesis pathway is a target for various antimicrobial and anticancer drugs. By inhibiting the synthesis of these essential cofactors, the growth and proliferation of pathogenic organisms and cancer cells can be controlled.
Interactions with Biological Macromolecules (excluding therapeutic interactions)
This compound has been shown to interact with biological macromolecules in several contexts. As a photodegradation product of folic acid, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to UVA radiation. bioaustralis.comnih.gov These ROS can then interact with and cause damage to cellular components, including lipids, proteins, and nucleic acids.
Specific research has demonstrated that this compound can induce the photooxidation of DNA, with a particular specificity for consecutive guanine residues. targetmol.com This interaction occurs via an electron transfer mechanism and highlights a potential mechanism for UVA-induced DNA damage. targetmol.com
Furthermore, in silico studies have suggested that this compound has the potential to bind to the active site of the enzyme phosphodiesterase 5 (PDE5). targetmol.com The predicted binding energy suggests a stable interaction, indicating that this pteridine derivative may have the ability to interact with and potentially modulate the activity of specific proteins. targetmol.com
Emerging Research Perspectives on 7 Hydroxypteridine 6 Carboxylic Acid
Advancements in High-Throughput Screening for Pteridine-Related Research
High-Throughput Screening (HTS) has revolutionized drug discovery and fundamental biological research by enabling the rapid testing of thousands to millions of compounds for specific biological activities. jocpr.comewadirect.com Recent advancements in HTS technology, including assay miniaturization, robotics, and sophisticated detection methods, are highly applicable to pteridine-related research. malvernpanalytical.comdovepress.com
Fluorescence-based techniques are particularly relevant, as many pteridines exhibit intrinsic fluorescence. mdpi.comnih.gov These methods, known for their high sensitivity and suitability for automation, include fluorescence polarization (FP), time-resolved energy transfer, and fluorescence correlation spectroscopy. nih.gov A notable application in pteridine (B1203161) research is the development of a robust, pterin (B48896) site-specific FP assay to screen for novel inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis and a target for antimicrobial agents. nih.govacs.org This assay offers significant advantages over older radiometric methods and is suitable for screening large compound libraries. nih.gov
Furthermore, the development of methods for high-throughput intracellular pteridinic profiling using techniques like high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) allows for the simultaneous quantification and monitoring of numerous pteridine derivatives within cells. nih.gov Such approaches can efficiently screen for changes in the pteridine metabolic network in response to genetic or chemical perturbations.
For a compound like 7-Hydroxypteridine-6-carboxylic acid, these HTS methodologies could be pivotal. They could be adapted to screen for proteins that bind to or metabolize it, identify its potential biological targets, or search for molecules that modulate its synthesis, thereby uncovering its functional role in cellular pathways.
Table 1: High-Throughput Screening Technologies in Pteridine Research
| HTS Technology | Principle | Application in Pteridine Research | Potential for this compound |
|---|---|---|---|
| Fluorescence Polarization (FP) Assay | Measures changes in the polarization of emitted light when a small fluorescent molecule binds to a larger molecule. | Screening for inhibitors of pteridine-binding enzymes like dihydropteroate synthase (DHPS). nih.govacs.org | Identifying proteins that bind to a fluorescently-labeled version of the compound. |
| HPLC-QTOF MS Profiling | Separates compounds by chromatography and identifies them by their mass-to-charge ratio with high accuracy. | Simultaneous quantification of multiple intracellular pteridines for metabolic studies. nih.gov | Quantifying levels in cells or tissues under various conditions to infer function. |
| Cell-Based Phenotypic Screening | Assesses the effects of compounds on whole cells or organisms to identify desired therapeutic effects. jocpr.comnih.gov | Identifying compounds that alter pteridine-dependent cellular processes (e.g., pigmentation, proliferation). | Discovering its biological function by observing cellular phenotypes upon its administration. |
| Virtual Screening | Uses computational models to predict the binding of compounds to a target protein. ewadirect.comnih.gov | Identifying novel inhibitors for pteridine-related enzymes like pteridine reductase 1 (PTR1). nih.gov | Predicting potential protein targets based on its structure. |
Integration of Omics Technologies in Pteridine Metabolic Profiling
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of biological processes. In pteridine research, these approaches are moving the field beyond the study of single molecules to a comprehensive understanding of the entire metabolic network.
Metabolomics, the large-scale study of small molecules, has been particularly impactful. Analytical methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are routinely used to profile pteridines in biological fluids, with many pteridines serving as potential biomarkers for diseases like cancer. nih.govnih.govresearchgate.net For instance, a high-throughput method was developed to profile 23 different pteridine derivatives in cancer cell lysates, enabling new hypotheses about their pathological functions. nih.gov
A pioneering approach known as native metabolomics recently identified previously uncharacterized pteridines as natural binding partners of the CutA protein. researchgate.netelifesciences.org This discovery suggests a novel role for pteridines in coordinating copper homeostasis and cellular redox balance, a function that would have been difficult to uncover with traditional methods. researchgate.net In cancer research, dosing breast cancer cell lines with various pteridines and analyzing the resulting metabolic changes has helped to map the pteridine biosynthetic pathway and identify how it is altered with increasing tumorigenicity. nih.govresearchgate.net Looking forward, the combination of genomics, proteomics, and metabolomics is expected to greatly improve our understanding of pteridine metabolism and its role in insect physiology and beyond. mdpi.com
For this compound, an integrated omics strategy would be transformative. Metabolomic profiling could determine its endogenous presence and concentration in various tissues and disease states. Correlating its levels with transcriptomic and proteomic data could identify the genes and enzymes responsible for its synthesis and degradation, placing it within the broader map of cellular metabolism.
Development of Novel Analytical Probes based on Pteridine Scaffolds
The inherent photophysical properties of the pteridine ring system make it an attractive scaffold for the design of novel analytical probes. mdpi.com Many pteridines are naturally fluorescent, a feature that can be harnessed for biological imaging and sensing applications. nih.govcancer.gov
A significant area of development is the creation of pteridine-based nucleoside analogs for incorporation into DNA. oup.com For example, 3-methylisoxanthopterin, a highly fluorescent pteridine analog, can be synthesized as a phosphoramidite (B1245037) and inserted into oligonucleotides during automated DNA synthesis. cancer.govoup.com Because its fluorescence is sensitive to the local environment, it can act as a reporter to detect changes in DNA structure, such as bending, annealing, or protein binding, in real-time. oup.com
Beyond DNA, pteridine scaffolds are being used to develop probes for enzyme assays. As mentioned, fluorescent probes derived from pterin inhibitors were designed to create a high-throughput screening assay for dihydropteroate synthase. nih.govacs.org The chemical versatility of the pteridine core, accessible through modern synthetic methods like diversity-oriented synthesis, allows for the generation of a wide array of derivatives that can be optimized as biological probes or potential drugs. nih.gov
The this compound structure represents a potential starting point for new analytical tools. Depending on its intrinsic fluorescence and chemical reactivity, its scaffold could be modified to create novel probes. Such probes could be designed to target specific enzymes or cellular compartments, or to sense changes in the local chemical environment, thereby providing new ways to visualize and measure biological processes.
Exploration of New Biosynthetic Routes and Enzymatic Discoveries
All pteridines in nature are synthesized from a common precursor, guanosine (B1672433) triphosphate (GTP). royalsocietypublishing.orgmdpi.com The central pathway involves a series of enzymatic steps catalyzed by key enzymes such as GTP cyclohydrolase I (GCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SPR). nih.gov From these core intermediates, a branching network of pathways leads to the diverse array of pteridine end-products, including the essential cofactor tetrahydrobiopterin (B1682763) and various pigments. mdpi.comnih.gov
However, many parts of this metabolic map remain incomplete. For example, the precise mechanisms by which some branches diverge are still unknown and require further study. nih.gov The discovery of new enzymes and pathways is an active area of research. Xanthine (B1682287) dehydrogenase, for instance, has been identified as the enzyme that hydroxylates the pterin ring at position 7 to produce isoxanthopterin. mdpi.com
To accelerate these discoveries, researchers are turning to new strategies. Computational frameworks have been developed to automatically generate and evaluate plausible metabolic pathways based on known enzymatic reaction types. northwestern.edumdpi.com These tools can propose novel routes to both known and uncharacterized molecules. northwestern.edu In parallel, the field of combinatorial biosynthesis, which involves modifying enzymes and recombining pathway components, offers a powerful method for producing new natural product analogs. nih.gov
The biosynthetic origin of this compound is currently unknown. A key research goal would be to determine its place in the pteridine metabolic network. Is it a downstream product of a known pteridine? Is it formed by a novel enzyme that modifies a common intermediate? Answering these questions will likely require a combination of metabolomic analysis, heterologous gene expression, and in vitro enzymatic assays, potentially guided by computational pathway prediction. mdpi.comfrontiersin.org
Applications in Fundamental Biological Studies (e.g., cell biology, developmental biology)
Pteridines are fundamental to many aspects of biology. Tetrahydrobiopterin (BH4) is an indispensable cofactor for aromatic amino acid hydroxylases, which are required for the synthesis of neurotransmitters (dopamine, serotonin) and the metabolism of phenylalanine. nih.govresearchgate.net Deficiencies in pterin production are linked to severe neurological and developmental disorders. royalsocietypublishing.org
In developmental biology, pteridines play a crucial role in the specification of cell fate. Studies in zebrafish have shown that pteridine synthesis is intimately coupled with the differentiation of neural crest cells into distinct pigment cell types (melanophores, xanthophores, and iridophores) and neurons. nih.govmdpi.com In this model, pteridine synthesis begins with the production of H4-biopterin for neurotransmitter and melanin (B1238610) synthesis, followed by the accumulation of sepiapterin as a yellow pigment in xanthophores. nih.gov
Recent discoveries continue to expand the known biological roles of pteridines. The identification of pteridines as ligands for the CutA protein points to a previously unrecognized function in metal ion homeostasis and redox balance. researchgate.net Studies in breast cancer cell models have also demonstrated that pteridine metabolism is significantly altered during tumorigenesis, highlighting its importance in cell biology. researchgate.net
The biological function of this compound remains to be determined. Fundamental studies in cell culture and in model organisms like zebrafish or Drosophila could provide the first clues. mdpi.com Experiments could investigate its effects on cell proliferation, differentiation, or signaling pathways. Observing the phenotype that results from either adding the compound exogenously or knocking out a putative biosynthetic enzyme would be a critical step toward elucidating its role in biology.
Interdisciplinary Research Integrating Chemistry, Biology, and Computational Science
Progress in understanding complex biomolecules like pteridines increasingly relies on interdisciplinary collaboration that bridges chemistry, biology, and computational science. archive.orgnih.gov This integrated approach creates a powerful cycle of discovery, where each discipline informs and enables the others.
Chemistry provides the tools to create and modify molecules. Techniques like diversity-oriented synthesis allow chemists to prepare libraries of novel pteridine analogs that can be used as probes or drug candidates. nih.gov
Biology provides the context for function. Biologists use these synthetic compounds in cellular and organismal models to investigate biological pathways, study development, and probe disease mechanisms. royalsocietypublishing.orgnih.gov
Computational Science provides the means to analyze complex data and guide experimentation. Computational tools are used to integrate and make sense of large omics datasets, perform virtual screening of compound libraries against protein targets, predict new biosynthetic pathways, and model drug-target interactions. nih.govnorthwestern.edupitt.edu
A prime example of this synergy is the discovery of novel inhibitors for pteridine reductase 1 (PTR1) in Trypanosoma brucei. The process began with virtual, computer-based screening of fragment libraries, followed by chemical synthesis of hits and their derivatives, and finally validation of their biological activity and binding mode through enzymatic assays and X-ray crystallography. nih.gov
Unraveling the story of this compound will necessitate such an interdisciplinary effort. Chemists will be needed to develop efficient syntheses of the compound and its derivatives. Biologists can then test these molecules in cellular and animal models to determine their function. Meanwhile, computational scientists can build models to predict potential protein interactions and integrate experimental data to place the compound within a larger biological network, accelerating the path from molecular structure to biological significance.
Q & A
Q. What are the optimal synthetic routes for 7-Hydroxypteridine-6-carboxylic acid, and how can purity be maximized during purification?
- Methodological Answer : Synthesis typically involves condensation of pteridine precursors under controlled pH (e.g., acidic or basic conditions). For example, cyclization of aminohydroxypteridine derivatives with carboxylic acid precursors can yield the target compound. Purification often employs recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring via HPLC (C18 column, UV detection at 260 nm) and elemental analysis to confirm stoichiometry .
- Key Considerations : Document reaction conditions (temperature, solvent ratios) and characterize intermediates using FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers validate its structure?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ should show signals for aromatic protons (δ 7.5–8.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ ~10–13 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) .
- MS : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.06 for C₈H₇N₅O₃) .
- FT-IR : Key bands include O-H (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-N (1350–1500 cm⁻¹) .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Avoid prolonged exposure to moisture or elevated temperatures. Stability assessments via TGA/DSC can identify decomposition thresholds (>200°C). Safety protocols include using PPE (gloves, goggles) and fume hoods due to potential irritancy .
Advanced Research Questions
Q. How can researchers address contradictory reports on the catalytic role of this compound in enzymatic redox reactions?
- Methodological Answer : Conduct kinetic studies under varied conditions (pH, temperature, cofactor availability) to isolate catalytic contributions. Compare turnover rates with/without the compound using stopped-flow spectroscopy. Validate findings with isotopic labeling (e.g., ¹⁸O tracing) and computational docking simulations to map active-site interactions .
Q. What computational strategies effectively model the tautomeric equilibria of this compound in aqueous versus nonpolar solvents?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to compare energy profiles of keto-enol tautomers. Solvent effects are modeled via PCM (Polarizable Continuum Model). Experimental validation uses UV-Vis spectroscopy: shifts in λmax (e.g., 280 nm → 310 nm) indicate tautomer prevalence. Correlate with NMR solvent titrations (D2O vs. CDCl₃) .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across cell-based assays?
- Methodological Answer : Standardize assay conditions (cell line, passage number, incubation time) and include positive/negative controls. Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) to cross-validate bioactivity. Perform metabolomic profiling to identify off-target interactions. Publish raw data and statistical codes for transparency .
Guidelines for Academic Reporting
- Experimental Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to document synthesis protocols, including exact molar ratios, solvent grades, and equipment specifications .
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to assess bias in reported bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
